1,8-Pyrenediol
Description
1,8-Pyrenediol (C₁₆H₁₀O₂) is a dihydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is synthesized via photoreduction and photoaddition reactions of 1,8-pyrenedione, a product of pyrene oxidation using potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) . This compound is notable for its role in metabolic and environmental studies, particularly as a biomarker of PAH exposure in biological systems . Its isomers, such as 1,6-pyrenediol, are often co-produced during synthesis, necessitating chromatographic separation for isolation .
Properties
CAS No. |
78078-85-0 |
|---|---|
Molecular Formula |
C16H10O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
pyrene-1,8-diol |
InChI |
InChI=1S/C16H10O2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8,17-18H |
InChI Key |
KLWGBGFNUZJVQM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)O |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)O |
Other CAS No. |
78078-85-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Pyrenediol Isomers and Analogues
Table 2: Chromatographic Separation Efficiency
| Compound | Stationary Phase | Eluent | Separation Efficiency | Reference |
|---|---|---|---|---|
| This compound | Silica gel | Glacial acetic acid | High | |
| 1,6-Pyrenediol | Activated alumina | Benzene | Moderate |
Research Findings and Challenges
- Isomer Identification : Distinguishing this compound from 1,6-pyrenediol requires advanced techniques like NMR, which is often unavailable in environmental studies, leading to reliance on LC-MS and indirect methods .
- Environmental Persistence : this compound conjugates persist in tissues, suggesting bioaccumulation risks, whereas 4,5-pyrenediol is more transient in sediments .
- Synthetic Limitations : Co-production of isomers during pyrenedione reduction complicates large-scale isolation, necessitating optimized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
